molecular formula C17H20ClN5O3S B11125113 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B11125113
M. Wt: 409.9 g/mol
InChI Key: YHCWHKTYUHGFTI-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl sulfonyl group, a piperazine ring, and a pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-[(4-chlorophenyl)sulfonyl]piperazine.

    Coupling with Pyrimidinylamine: The intermediate is then reacted with 2-aminopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C17H20ClN5O3S

Molecular Weight

409.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C17H20ClN5O3S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16(24)6-9-21-17-19-7-1-8-20-17/h1-5,7-8H,6,9-13H2,(H,19,20,21)

InChI Key

YHCWHKTYUHGFTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCNC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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